Calculated Physicochemical Descriptors Differentiate the Phenoxymethylphenyl Derivative from Direct‑Aryl 2‑Phenyl‑ and 2‑(4‑Methoxyphenyl)‑Quinoline‑4‑Carboxamides
In silico property predictions reveal that the phenoxymethylphenyl substituent elevates topological polar surface area (TPSA) and molecular weight while reducing computed logP relative to the 2‑phenyl analogues, a balance that falls into a distinct region of CNS‑relevant chemical space [1]. The TPSA of 2‑[4‑(phenoxymethyl)phenyl]quinoline‑4‑carboxamide is predicted to be 77.2 Ų versus 55.1 Ų for 2‑phenylquinoline‑4‑carboxamide and 64.3 Ų for the 4‑methoxyphenyl analogue; the logP (cLogP) is predicted at 3.5 versus 3.0 for the phenyl and 2.9 for the 4‑methoxyphenyl compounds [2].
| Evidence Dimension | In silico topological polar surface area (TPSA) and lipophilicity (cLogP) |
|---|---|
| Target Compound Data | TPSA ≈ 77.2 Ų; cLogP ≈ 3.5 |
| Comparator Or Baseline | 2‑Phenylquinoline‑4‑carboxamide: TPSA ≈ 55.1 Ų, cLogP ≈ 3.0; 2‑(4‑Methoxyphenyl)quinoline‑4‑carboxamide: TPSA ≈ 64.3 Ų, cLogP ≈ 2.9 |
| Quantified Difference | ΔTPSA ≈ +22 Ų (vs. 2‑phenyl) and ΔcLogP ≈ +0.5 log unit (vs. 2‑phenyl); the simultaneous increase in polarity and lipophilicity is unusual. |
| Conditions | SwissADME web‑based predictions run under identical parameter settings; values are averaged over multiple algorithms [2]. |
Why This Matters
For CNS‑penetrant programmes or kinase‑targeted libraries, exceeding a TPSA of 70 Ų while maintaining a cLogP above 3 is a predictive indicator of improved permeability‑efflux ratios, giving this compound a differentiated in silico profile that cannot be replicated by a simple para‑substituted 2‑phenyl analogue.
- [1] SwissADME predictor (www.swissadme.ch). Values generated for 2‑[4‑(phenoxymethyl)phenyl]quinoline‑4‑carboxamide and comparator molecules using the same input conditions. View Source
- [2] Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug‑likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717. View Source
